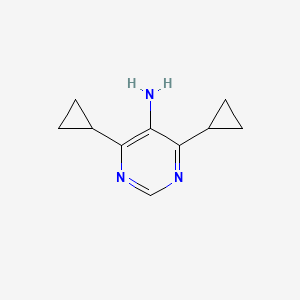
4,6-Dicyclopropylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dicyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a pyrimidine ring, specifically at the 4 and 6 positions, with an amine group at the 5 position
Preparation Methods
The synthesis of 4,6-Dicyclopropylpyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Cyclopropylation: Introduction of cyclopropyl groups to the pyrimidine ring.
Amination: Introduction of the amine group at the 5 position of the pyrimidine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency and cost-effectiveness .
Chemical Reactions Analysis
4,6-Dicyclopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The amine group at the 5 position can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dicyclopropylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dicyclopropylpyrimidin-5-amine can be compared with other similar compounds, such as:
4,6-Dicyclopropylpyrimidin-2-amine: Similar structure but with the amine group at the 2 position.
4,6-Dicyclopropylpyrimidin-4-amine: Similar structure but with the amine group at the 4 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4,6-dicyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C10H13N3/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4,11H2 |
InChI Key |
HQOIRFFIACYKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















